5,6-dimethoxypyrimidine-4-carbaldehyde
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Overview
Description
5,6-Dimethoxypyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C7H8N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and an aldehyde group at the 4 position of the pyrimidine ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxypyrimidine-4-carbaldehyde typically involves the reaction of appropriate pyrimidine derivatives with methoxy substituents. One common method includes the use of methoxylation reactions where methoxy groups are introduced to the pyrimidine ring. The aldehyde group can be introduced through formylation reactions using reagents such as formic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the methoxylation and formylation processes efficiently .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxypyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used to substitute the methoxy groups, often under acidic or basic conditions
Major Products Formed
Oxidation: 5,6-Dimethoxypyrimidine-4-carboxylic acid.
Reduction: 5,6-Dimethoxypyrimidine-4-methanol.
Substitution: Products depend on the nucleophile used, such as 5,6-dihydroxypyrimidine-4-carbaldehyde if hydroxyl groups are introduced
Scientific Research Applications
5,6-Dimethoxypyrimidine-4-carbaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5,6-dimethoxypyrimidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxypyrimidine-5-carbaldehyde
- 4,6-Dimethoxypyrimidine
- 5,6-Dihydroxypyrimidine-4-carbaldehyde
Uniqueness
5,6-Dimethoxypyrimidine-4-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2751610-73-6 |
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Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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